REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.CN1[CH2:18][CH2:17][N:16](C)C1=O.[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCCC1.CCCCCC>[C:22]1([CH2:21][C:18]2([C:17]#[N:16])[CH2:6][CH2:5][CH2:7]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
82.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
83.4 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
compound
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
67.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred 1/4 hour at -60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling to -75° C.
|
Type
|
ADDITION
|
Details
|
to add dropwise
|
Type
|
STIRRING
|
Details
|
The mixture is stirred 1 hour at -75° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred 1 hour at -75° C.
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ether
|
Type
|
WASH
|
Details
|
is washed with water until neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying it over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing of the solvent under reduced pressure and distillation of the residue there
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.1 g | |
YIELD: PERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |